molecular formula C10H10N2O4 B046726 6,7-Dimethoxy-1,4-phthalazinediol CAS No. 10001-35-1

6,7-Dimethoxy-1,4-phthalazinediol

Cat. No. B046726
CAS RN: 10001-35-1
M. Wt: 222.2 g/mol
InChI Key: IOCGRHAIDOHNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1,4-phthalazinediol is a chemical compound that can be purchased from various chemical suppliers . It is an intermediate in the synthesis of Carbazeran, a phosphodiesterase inhibitor drug .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,4-phthalazinediol involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Chemical Reactions Analysis

The stability of amide and ester derivatives of 6,7-Dimethoxy-1,4-phthalazinediol was investigated in phosphate buffer solution (PBS) and human plasma, and the degradation profiles of the molecules were evaluated .

Scientific Research Applications

Perovskite Solar Cells

6,7-Dimethoxy-1,4-phthalazinediol: derivatives have been utilized in the development of perovskite solar cells (PSCs) . These solar cells benefit from a simplified fabrication process and are more amenable to charge extraction layers with low-temperature processing compared to their counterparts . The compound’s derivatives, specifically in the form of self-assembled monolayers (SAMs), have been shown to enhance the performance of PSCs. However, these SAMs can be thermally unstable, which is a challenge that researchers are actively working to overcome .

Diastereoselective Synthesis

The compound has been used in the diastereoselective synthesis of various organic molecules. For instance, it has been involved in the synthesis of tetrahydroisoquinoline derivatives , which are important in the pharmaceutical industry for their biological activities . These derivatives can serve as building blocks for more complex molecules with potential therapeutic applications.

Chemical Synthesis

6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione: is also a valuable intermediate in chemical synthesis . It can be used to create a variety of heterocyclic compounds, which are crucial in the development of drugs and other organic materials . Its versatility in chemical reactions makes it a significant compound for synthetic chemists.

Molecular Spectroscopy

The structure of 6,7-Dimethoxy-1,4-phthalazinediol and its derivatives has been extensively studied using various spectroscopic methods such as NMR, UV, IR, and mass spectrometry . These studies are essential for confirming the identity and purity of the compound, which is critical in both research and industrial applications.

Enantioselective Synthesis

The compound has played a role in the enantioselective synthesis of alkaloids. For example, it has been used in the synthesis of (S)-salsolidine , an alkaloid with potential medicinal properties . Enantioselective synthesis is crucial for creating drugs with the desired biological activity while minimizing side effects.

Material Science

In material science, derivatives of 6,7-Dimethoxy-1,4-phthalazinediol have been investigated for their potential to improve the stability and performance of materials under thermal stress . This research is particularly relevant for the development of new materials that can withstand extreme conditions.

Future Directions

While specific future directions for 6,7-Dimethoxy-1,4-phthalazinediol are not mentioned in the search results, compounds with similar structures have been synthesized and evaluated for their antimalarial activity . This suggests potential future research directions in medicinal chemistry.

properties

IUPAC Name

6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)10(14)12-11-9(5)13/h3-4H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCGRHAIDOHNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyphthalazine-1,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.